molecular formula CH3BrZn B3112145 Methylzinc bromide, 0.50 M in THF CAS No. 18815-74-2

Methylzinc bromide, 0.50 M in THF

Cat. No.: B3112145
CAS No.: 18815-74-2
M. Wt: 160.3 g/mol
InChI Key: ZFYCSLIXCXSFIM-UHFFFAOYSA-M
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Description

Methylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is a solution of methylzinc bromide in tetrahydrofuran, a solvent that stabilizes the compound and facilitates its use in various chemical reactions. Methylzinc bromide is known for its reactivity and versatility, making it a valuable reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylzinc bromide can be prepared by the reaction of methyl bromide with zinc in the presence of tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of zinc. The general reaction is as follows:

CH3Br+ZnCH3ZnBr\text{CH}_3\text{Br} + \text{Zn} \rightarrow \text{CH}_3\text{ZnBr} CH3​Br+Zn→CH3​ZnBr

The reaction is exothermic and requires careful control of temperature to avoid side reactions. The use of tetrahydrofuran as a solvent helps to solubilize the reactants and stabilize the product.

Industrial Production Methods

In industrial settings, methylzinc bromide is produced in large quantities using similar methods but with enhanced safety and efficiency measures. The process involves the use of high-purity reactants and advanced equipment to ensure consistent product quality. The reaction is typically carried out in a continuous flow reactor to optimize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Transmetalation: It can transfer its methyl group to other metals, such as palladium or copper, in cross-coupling reactions.

    Substitution: It can replace halides in organic molecules to form new carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Palladium or Copper Catalysts: Used in cross-coupling reactions to form carbon-carbon bonds.

    Halides: Reacts with organic halides to form new carbon-carbon bonds.

Major Products Formed

    Alcohols: Formed from the reaction with carbonyl compounds.

    Coupled Products: Formed from cross-coupling reactions with organic halides.

Scientific Research Applications

Methylzinc bromide is used in various scientific research applications, including:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Used in the preparation of advanced materials, such as polymers and nanomaterials.

    Medicinal Chemistry: Used in the synthesis of drug candidates and bioactive molecules.

    Environmental Research: Used in the study of environmental pollutants and their degradation.

Mechanism of Action

Methylzinc bromide exerts its effects through nucleophilic addition and transmetalation mechanisms. In nucleophilic addition, the methyl group of methylzinc bromide attacks electrophilic carbon atoms in carbonyl compounds, forming new carbon-carbon bonds. In transmetalation, the methyl group is transferred to other metals, facilitating cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Ethylzinc Bromide: Similar in structure but with an ethyl group instead of a methyl group.

    Phenylzinc Bromide: Contains a phenyl group instead of a methyl group.

    Cyclohexylmethylzinc Bromide: Contains a cyclohexylmethyl group instead of a methyl group.

Uniqueness

Methylzinc bromide is unique due to its high reactivity and versatility in organic synthesis. Its ability to form carbon-carbon bonds through nucleophilic addition and transmetalation makes it a valuable reagent in the synthesis of complex organic molecules. Compared to similar compounds, methylzinc bromide offers a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

bromozinc(1+);carbanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3.BrH.Zn/h1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYCSLIXCXSFIM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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